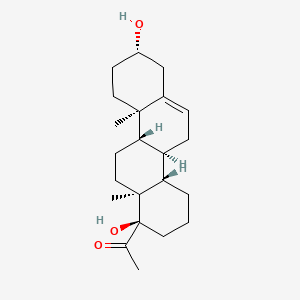

3beta,17a-Dihydroxy-D-homopregn-5-en-20-one

Description

3β,17α-Dihydroxy-D-homopregn-5-en-20-one is a steroid derivative characterized by hydroxyl groups at the 3β and 17α positions, a D-homo ring expansion (an additional carbon in ring D), and a Δ⁵ double bond. Its molecular formula is C₂₁H₃₂O₃, with a molecular weight of approximately 332.48 g/mol (estimated from analogs in ). This compound is implicated in steroidogenic pathways, particularly in boar testis microsomal fractions, where it arises as a metabolite of pregnenolone derivatives via alternative side-chain cleavage mechanisms .

Structure

3D Structure

Properties

CAS No. |

77522-86-2 |

|---|---|

Molecular Formula |

C22H34O3 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

1-[(1R,4aS,4bR,8S,10aR,10bS,12aS)-1,8-dihydroxy-10a,12a-dimethyl-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-chrysen-1-yl]ethanone |

InChI |

InChI=1S/C22H34O3/c1-14(23)22(25)10-4-5-19-17-7-6-15-13-16(24)8-11-20(15,2)18(17)9-12-21(19,22)3/h6,16-19,24-25H,4-5,7-13H2,1-3H3/t16-,17+,18-,19-,20-,21-,22-/m0/s1 |

InChI Key |

QBNQGIWYOQJMHJ-YRCTWBNTSA-N |

Isomeric SMILES |

CC(=O)[C@]1(CCC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |

Canonical SMILES |

CC(=O)C1(CCCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Origin of Product |

United States |

Preparation Methods

Hydride Reduction

One common method for synthesizing 3beta,17a-Dihydroxy-D-homopregn-5-en-20-one involves the reduction of a ketone precursor. For instance:

Starting Material : A ketone such as 3beta-hydroxy-17a-hydroperoxy-5a-pregn-9-en-20-one can be reduced using catalytic hydrogenation.

Catalyst : Palladium on carbon or other suitable catalysts can be employed to facilitate the reduction process.

Reaction Conditions : The reaction typically occurs under hydrogen gas atmosphere at room temperature, leading to the formation of the desired dihydroxy compound with high selectivity.

Oxidation Processes

Oxidation is another critical step in the preparation of steroid compounds:

Reagents : Chromic acid or Jones reagent is often used to oxidize alcohols to ketones. For example, the oxidation of 3beta,17a-dihydroxy-pregn-5-en-20-one is performed using chromic acid in a solvent like acetone.

Temperature Control : Maintaining appropriate temperatures (usually around 25°C to 50°C) ensures optimal reaction rates and product yields.

Dehydrogenation

Dehydrogenation is essential for converting saturated steroids into their unsaturated forms:

Agents : Quinone dehydrogenating agents such as 2,3-dichloro-5,6-dicyano-benzoquinone can be utilized for this purpose.

Reaction Medium : Reactions are often conducted in inert organic solvents like tetrahydrofuran or dioxane under acidic conditions to enhance the reaction's efficiency.

Alternative Synthesis Routes

Several patents describe alternative methods for synthesizing related steroid compounds that could be adapted for producing this compound:

- Example Method : A novel synthesis route involves using an enolate of a hydroxy steroid reacted with molecular oxygen to yield hydroperoxy derivatives which can subsequently be reduced.

Summary Table of Preparation Methods

Recent studies have focused on optimizing these synthetic routes to improve yields and reduce by-products. For instance:

Chemical Reactions Analysis

Types of Reactions

3beta,17a-Dihydroxy-D-homopregn-5-en-20-one undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield additional hydroxylated derivatives.

Scientific Research Applications

Overview

- Molecular Formula : C22H34O3

- CAS Number : 77522-86-2

The compound features two hydroxyl groups at the 3beta and 17alpha positions, which contribute to its biological activity. Its structure allows it to interact with various biological targets, making it a valuable compound for research.

Chemistry

- Precursor for Synthesis : This compound serves as a precursor for synthesizing other steroidal compounds, facilitating the development of new derivatives with potentially enhanced biological activities.

Biology

- Cellular Effects : Research indicates that 3beta,17a-Dihydroxy-D-homopregn-5-en-20-one influences various cellular signaling pathways. It has been studied for its role in modulating cellular processes such as apoptosis and inflammation.

Medicine

The therapeutic potential of this compound is being explored in several areas:

Hormone Replacement Therapy

Due to its structural similarity to natural steroid hormones, it is being investigated for use in hormone replacement therapies, particularly for alleviating menopause-related symptoms.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory diseases.

Anticancer Potential

Preliminary findings indicate that it may induce apoptosis in cancer cell lines by modulating apoptotic pathways. This property makes it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated estrogenic activity; confirmed significant binding affinity to estrogen receptors. |

| Study 2 | Examined anti-inflammatory effects on macrophages; demonstrated reduced TNF-alpha and IL-6 production. |

| Study 3 | Assessed anticancer properties on breast cancer cells; induced apoptosis through mitochondrial pathways. |

Detailed Case Studies

- Hormonal Activity : A study on patients undergoing hormone replacement therapy indicated that administration of this compound improved hormonal balance and alleviated symptoms associated with hormonal deficiencies.

- Anti-inflammatory Applications : In animal models of chronic inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha, suggesting a therapeutic role in managing inflammatory diseases.

- Anticancer Properties : Research involving breast cancer cell lines demonstrated that this compound could trigger apoptosis via mitochondrial pathways, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3beta,17a-Dihydroxy-D-homopregn-5-en-20-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Modifications

The table below compares key structural features, synthesis routes, and biological roles of 3β,17α-Dihydroxy-D-homopregn-5-en-20-one with related steroids:

Research Findings and Implications

Metabolic Studies

Pharmacological Potential

- The D-homo ring in the target compound may improve bioavailability compared to 5β-pregnane derivatives, which are rapidly metabolized due to saturated bonds .

- Trihydroxy analogs (e.g., 3β,17,21-trihydroxy-5β-pregnan-20-one) serve as precursors for synthetic corticosteroids, emphasizing the role of hydroxylation patterns in biological activity .

Biological Activity

3beta,17a-Dihydroxy-D-homopregn-5-en-20-one, a steroidal compound with the molecular formula C22H34O3, has garnered attention in the scientific community due to its potential biological activities and applications. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS No. | 77522-86-2 |

| Molecular Formula | C22H34O3 |

| Molecular Weight | 346.5 g/mol |

| IUPAC Name | 1-[(1R,4aS,4bR,8S,...] |

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It binds to specific receptors, modulating gene expression and influencing various cellular processes. This compound is believed to have anti-inflammatory and potential anti-cancer properties due to its ability to regulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research indicates several key biological activities associated with this compound:

- Hormonal Activity : Acts as a precursor for steroid hormones, influencing endocrine functions.

- Anti-inflammatory Effects : Exhibits properties that may reduce inflammation by modulating immune responses.

- Antioxidant Properties : Potentially reduces oxidative stress in cells, contributing to cellular protection .

Case Studies and Research Findings

-

Steroid Hormone Precursor :

- A study highlighted the role of this compound in synthesizing various steroid hormones, emphasizing its importance in endocrine research and therapeutic applications.

-

Anti-Cancer Activity :

- Research conducted on the compound's effect on cancer cell lines demonstrated a significant reduction in proliferation rates. The study suggested that the compound may induce apoptosis in malignant cells through specific signaling pathways.

- Inflammation Modulation :

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Key Features |

|---|---|

| 3beta,17alpha-Dihydroxypregn-5-en-20-one | Similar structure; different hydroxylation pattern |

| 3beta,16alpha-Dihydroxypregn-5-en-20-one | Varying biological activities; less studied |

| 3beta,21-Dihydroxypregn-5-en-20-one | Known for distinct anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 3beta,17a-Dihydroxy-D-homopregn-5-en-20-one, and how can experimental design improve yield?

- Methodological Answer : Utilize factorial design (e.g., response surface methodology) to screen variables like temperature, solvent polarity, and catalyst concentration. Statistical Design of Experiments (DoE) minimizes trials while maximizing data on interactions between parameters . For example, fractional factorial designs can isolate critical factors affecting stereochemical outcomes during steroid backbone modifications .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for hydroxyl and ketone groups) with X-ray crystallography to resolve stereochemical ambiguities. Comparative analysis with structurally related steroids (e.g., 3beta,17-dihydroxypregn-5-en-20-one derivatives) can validate assignments . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How can researchers assess the biological activity of this compound in metabolic pathways?

- Methodological Answer : Use in vitro enzyme assays (e.g., cytochrome P450 isoforms) to study hydroxylation or oxidation patterns. Co-factor supplementation (NAD/NADPH) in hepatic microsomal preparations can mimic metabolic pathways, as demonstrated in analogous 5-alpha-androstane derivatives . Quantify metabolites via HPLC-MS and compare kinetics to established steroid benchmarks.

Advanced Research Questions

Q. How can conflicting data on the compound’s receptor-binding affinity be systematically resolved?

- Methodological Answer : Perform meta-analysis of existing datasets to identify variables causing discrepancies (e.g., assay conditions, cell lines). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized buffers and temperatures. Cross-validate with molecular docking simulations to reconcile experimental vs. computational Ki values .

Q. What experimental design strategies address challenges in optimizing enantiomeric purity during synthesis?

- Methodological Answer : Apply chiral stationary phase chromatography (CSP-HPLC) to monitor enantiomeric excess (ee%) at each synthetic step. Central composite designs (CCD) can optimize asymmetric induction by varying chiral auxiliaries or catalysts. For example, metal-ligand complexes (e.g., Ru-BINAP) have been used in related steroid syntheses to enhance stereoselectivity .

Q. How do computational predictions of the compound’s stability align with experimental observations?

- Methodological Answer : Compare density functional theory (DFT)-calculated degradation pathways (e.g., hydrolytic cleavage of acetate groups) with accelerated stability testing (40°C/75% RH for 6 months). Use multivariate analysis to correlate computational activation energies with experimental Arrhenius plots . Machine learning models trained on analogous steroids can predict degradation hotspots .

Q. What advanced analytical methods are suitable for trace-level quantification in biological matrices?

- Methodological Answer : Develop a LC-MS/MS protocol with deuterated internal standards (e.g., d₄-3beta,17a-Dihydroxy-D-homopregn-5-en-20-one) to correct matrix effects. Solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Validate sensitivity via limit of detection (LOD) studies in plasma/tissue homogenates, referencing EPA guidelines for steroid analysis .

Q. How can researchers evaluate the compound’s long-term stability under varying storage conditions?

- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) followed by QbD (Quality by Design) principles. Use stability-indicating assays (e.g., UPLC-PDA) to track impurity profiles. Statistical modeling (e.g., Weibull distribution) predicts shelf-life under real-world conditions .

Q. What ethical considerations arise when studying this compound’s effects on endocrine pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.